N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a thiazole-acetamide hybrid compound featuring a benzodioxole moiety and a 4-chlorophenyl urea substituent. Its structure comprises three key regions:
- Thiazole core: A 4-substituted thiazole ring, a common scaffold in bioactive molecules due to its hydrogen-bonding and π-π stacking capabilities .
- Ureido-acetamide linker: The 3-(4-chlorophenyl)ureido group contributes to intermolecular interactions, while the acetamide bridge facilitates structural flexibility .
This compound’s synthesis likely involves coupling reactions between a benzodioxolyl acetic acid derivative and a thiazole-amine intermediate, analogous to methods described for structurally related compounds (e.g., HATU-mediated amidation in DMF with >95% purity ).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-11-1-3-12(4-2-11)22-18(26)24-19-23-14(9-29-19)8-17(25)21-13-5-6-15-16(7-13)28-10-27-15/h1-7,9H,8,10H2,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGWWMSLRAJPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways involving the reaction of benzo[d][1,3]dioxole derivatives with thiazole and phenyl urea components. The structural formula is represented as follows:
The molecular weight is approximately 447.82 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives containing thiazole and benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.003 | Induces apoptosis via caspase pathway |
| Compound B | A549 (Lung Cancer) | 0.72 | EGFR inhibition |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways such as EGFR.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Studies have shown that similar thiazolidine derivatives possess significant free radical scavenging capabilities.
| Compound | EC50 (µM) | Assay Type |
|---|---|---|
| Compound C | 40.26 | DPPH Assay |
| Compound D | 35.62 | Ascorbic Acid Standard |
Such activity is crucial for protecting cells from oxidative stress-related damage, which is a contributing factor in cancer progression and other diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of thiazole derivatives. The results showed that modifications in the substituents on the benzo[d][1,3]dioxole ring significantly enhanced cytotoxicity against MCF-7 and A549 cell lines, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that compounds similar to this compound could induce apoptosis through caspase activation and cell cycle arrest . This suggests potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives
- Compound 4 (): 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide Key Differences: Replaces the 4-chlorophenyl urea with a benzoyl-phenyl group. Synthesis: HATU/DIPEA-mediated coupling in DMF yielded 50% purity, lower than the 84% reported for benzimidazole derivatives using similar methods .
- N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide (): Key Differences: Incorporates a thiazolidinone ring with a chloroacetamide side chain. Synthesis: Chloroacetyl chloride coupling with thiazole amines in dioxane , a method less efficient than HATU-based protocols .
Ureido-Thiazole Derivatives
- N-(5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide (8a, ): Key Differences: Replaces benzodioxole with a phenyl group and introduces a pyridyl-thiadiazole system.
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Parameters
*Estimated based on molecular formula.
†Assumed from analogous synthesis in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
